5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is a heterocyclic aromatic compound that features both a furan ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 5-(4-Hydroxy-3-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Amino-3-nitrophenyl)furan-2-carbaldehyde.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)furan-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
5-(4-Hydroxy-3-methoxyphenyl)furan-2-carbaldehyde: Contains a methoxy group instead of a nitro group, altering its electronic properties.
Uniqueness
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a hydroxyl and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXCJDRCDYNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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